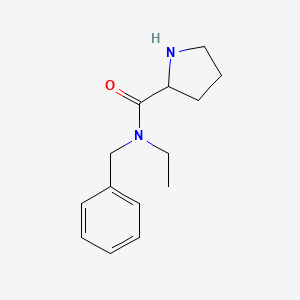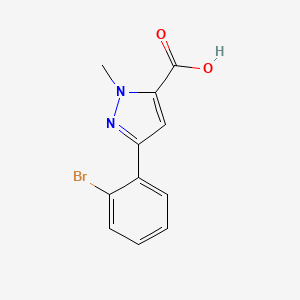
5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid
Vue d'ensemble
Description
The compound “5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. They are used as building blocks in organic synthesis and have been found to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines. Additionally, boronic acids and their derivatives are commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling .Chemical Reactions Analysis
Pyrazole derivatives and boronic acids are known to participate in various chemical reactions. For example, boronic acids are often used in Suzuki-Miyaura cross-coupling reactions . Pyrazoles can also undergo various transformations, including oxidation, reduction, and reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a carboxylic acid group would likely make the compound acidic. The bromophenyl group could potentially increase the compound’s reactivity .Applications De Recherche Scientifique
Chemical Biology
In chemical biology, 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid can be utilized for the study of reversible click reactions . These reactions are pivotal for understanding biological processes at the molecular level. The compound’s reactivity with various nucleophiles can be exploited to design biomolecular probes or to modify peptides and proteins for targeted drug delivery .
Supramolecular Chemistry
This compound’s structural features make it suitable for creating supramolecular assemblies . Its ability to engage in non-covalent interactions can lead to the development of new materials with specific properties, such as enhanced conductivity or selective ion transport .
Medicinal Chemistry
In medicinal chemistry, the boronic acid moiety of 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid can be used to develop new pharmaceuticals. Its potential to form stable complexes with various biomolecules could lead to the creation of novel inhibitors for enzymes or receptors involved in disease pathways .
Biomedical Devices
The compound can be incorporated into the surface chemistry of biomedical devices. Its chemical properties allow for the creation of antifouling surfaces or biosensors that can detect biological markers with high specificity and sensitivity .
Material Chemistry
5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid: can contribute to material chemistry by providing a precursor for the synthesis of borinic acid derivatives . These derivatives have applications in creating polymers or optoelectronic materials due to their unique electronic properties .
Catalysis
The compound’s boronic acid group can act as a catalyst in organic synthesis. It can facilitate cross-coupling reactions , which are fundamental in constructing complex organic molecules. This is particularly useful in the synthesis of natural products or active pharmaceutical ingredients .
Mécanisme D'action
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The exact mechanism of action would depend on the specific substituents on the pyrazole ring.
Bromophenyl compounds
, on the other hand, are a class of aromatic compounds where a bromine atom is attached to a phenyl group . They are often used in organic synthesis, particularly in transition metal-catalyzed carbon–carbon bond-forming reactions like the Suzuki–Miyaura coupling . The bromine atom can act as a leaving group, allowing for the introduction of other functional groups.
Orientations Futures
Pyrazole derivatives and boronic acids are areas of active research, with potential applications in medicinal chemistry, materials science, and other fields . Future research may focus on developing new synthetic methods, exploring the properties of these compounds, and investigating their potential applications.
Propriétés
IUPAC Name |
5-(2-bromophenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-10(11(15)16)6-9(13-14)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUKXDUXFAKRQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



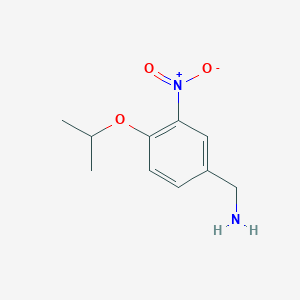

![7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1462182.png)

![4-(2-methoxyethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1462187.png)
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1462188.png)

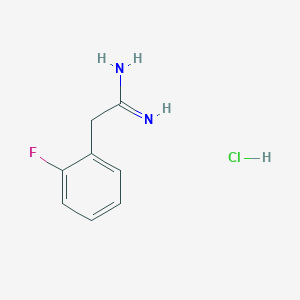
![3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1462192.png)
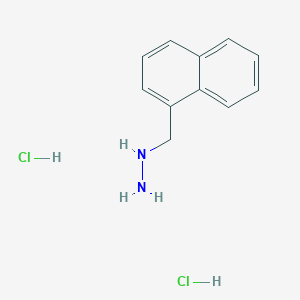
![N-[(2,4-dichlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462197.png)
![3-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B1462198.png)

